Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Purity Specification HPLC Procurement

Regioselective pyrazole functionalization often demands tedious isomer separation. Ethyl 3-bromo-1H-pyrazole-4-carboxylate eliminates this bottleneck with predictable N1-alkylation and orthogonal C3 cross-coupling. • >99.9:1 N1-alkylation selectivity (K₂CO₃/DMSO, RT) - no chromatography required • Orthogonal Suzuki-Miyaura at C3; key building block in WO 2021/084280 A1 & US 2021/128532 A1 • Consensus LogP 1.35, TPSA 54.98 Ų - calibrated benchmark for fragment-based screening • 97% HPLC purity, crystalline solid (mp 86-89 °C), available from mg to kg scale

Molecular Formula C6H7BrN2O2
Molecular Weight 219.038
CAS No. 1353100-91-0
Cat. No. B582322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-1H-pyrazole-4-carboxylate
CAS1353100-91-0
Molecular FormulaC6H7BrN2O2
Molecular Weight219.038
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)Br
InChIInChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
InChIKeyHMONTLMXUZERMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Identity and Sourcing


Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a 3‑brominated pyrazole‑4‑carboxylic acid ethyl ester (C₆H₇BrN₂O₂, MW 219.04 g·mol⁻¹) [1]. It is supplied as a white‑to‑yellow crystalline solid with a melting point of 86–89 °C (HPLC purity 98 %) and is classified as a research‑use‑only intermediate . The compound serves as a privileged building block in medicinal chemistry and agrochemical programmes that require regioselective functionalisation at the pyrazole C‑3 position.

Differentiation from Generic Pyrazole-4-carboxylates


Pyrazole‑4‑carboxylate esters that differ in the nature or position of the halogen (or lack a halogen) exhibit markedly different reactivity in cross‑coupling, regioselectivity in N‑functionalisation, and physicochemical profiles [1]. The 3‑bromo substituent is uniquely positioned for orthogonal Suzuki–Miyaura diversification while the 4‑ester remains intact, a feature that is absent in 4‑bromo isomers or non‑halogenated analogues [2]. Direct head‑to‑head crystallographic and DFT studies have demonstrated that the 3‑bromo pattern dictates N1‑ versus N2‑alkylation selectivity, making the compound irreplaceable for late‑stage functionalisation strategies that demand predictable regiochemical outcomes [3].

Quantitative Differentiation Evidence


Purity vs. Unhalogenated Analogue

Multiple vendors offer Ethyl 3‑bromo‑1H‑pyrazole‑4‑carboxylate at ≥ 98 % (HPLC) , whereas the closest non‑brominated reference compound, Ethyl 1H‑pyrazole‑4‑carboxylate (CAS 37622‑90‑5), is routinely supplied at 98 % purity but lacks the bromo‑specific reactivity . Both materials meet typical research‑grade thresholds, but the critical point is that the 98 % bromo‑compound is available at a quantity‑normalised price roughly half that of the 97 % grade from premium life‑science catalogues, providing a cost‑performance benefit without compromising purity .

Purity Specification HPLC Procurement

N1-Alkylation Regioselectivity

In a systematic study of N‑substitution reactions of 3‑substituted pyrazoles carried out under K₂CO₃‑DMSO conditions, the 3‑bromo pattern delivered N1‑alkylation with > 90 % yield and N1/N2 selectivity exceeding 99.9 : 1, as confirmed by X‑ray crystallography on 25 derivatives [1]. In contrast, 3‑unsubstituted or 3‑nitro analogues exhibited markedly inferior regiocontrol, necessitating often‑incomplete isomer separation [1]. DFT calculations at the B3LYP/6‑31G**(d) level verified that the steric and electronic influence of the C‑3 bromine is the main driver for this consistent selectivity.

Regioselectivity N‑Alkylation Late‑Stage Functionalisation

Patent-Cited Intermediate for Plasma Kallikrein & Glycolate Oxidase Inhibitors

Ethyl 3‑bromo‑1H‑pyrazole‑4‑carboxylate is explicitly named as a precursor in patent filings directed to plasma kallikrein inhibitors (e.g., WO 2021/084280 A1) and to heterocyclic carboxylate compounds that inhibit glycolate oxidase (US 2021/128532 A1) . Although the non‑brominated Ethyl 1H‑pyrazole‑4‑carboxylate is described as a general intermediate for isoxazole‑3,5‑dicarboxamides , it does not appear in the above therapeutic‑target patent families because the 3‑bromo handle is indispensable for the Pd‑catalysed cross‑coupling steps that install the required aryl/heteroaryl groups.

Patent Citation Drug Discovery Plasma Kallikrein

Physicochemical Profile vs. 4-Bromo Isomer

Consensus Log Pₒ/w for Ethyl 3‑bromo‑1H‑pyrazole‑4‑carboxylate is 1.35 with a TPSA of 54.98 Ų, placing it in a favourable drug‑like property space . The regioisomeric methyl 4‑bromo‑1H‑pyrazole‑3‑carboxylate (CAS 81190‑89‑8) shows markedly different hydrogen‑bonding patterns due to the altered ester/halogen orientation, which shifts chromatographic retention and influences membrane permeability, although published quantitative LogP comparisons are not yet available . This physicochemical distinction is critical when selecting building blocks for parallel medicinal chemistry where consistent logD and solubility trends are expected.

LogP TPSA Solubility PhysChem

Triazole-Sulfone Herbicide Intermediate

A Chinese patent (CN‑202211251227) describes the use of Ethyl 3‑bromo‑1H‑pyrazole‑4‑carboxylate as the starting material for the synthesis of the 1,3‑dimethylpyrazole‑4‑carboxylic acid fragment found in triazole‑sulfone herbicides [1]. The route proceeds via methylation with iodomethane and methylboronic acid followed by basic hydrolysis. The non‑brominated Ethyl 1H‑pyrazole‑4‑carboxylate cannot participate in the same C–C bond‑forming methylation step with methylboronic acid because the lack of a bromine leaving group at C‑3 prevents the required Suzuki coupling, making the brominated compound an irreplaceable entry point into this herbicide class.

Agrochemical Herbicide Intermediate Triazole

Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Application Scenarios


Regioselective N1-Alkylation Library Synthesis

Leverage the > 99.9 : 1 N1‑alkylation selectivity [1] to build diverse N‑substituted pyrazole libraries without isomer separation. The robust K₂CO₃‑DMSO protocol works at room temperature, enabling high‑throughput parallel synthesis where product uniformity is critical for reliable SAR data.

Plasma Kallikrein & Glycolate Oxidase Lead Optimisation

As the key brominated building block cited in WO 2021/084280 A1 and US 2021/128532 A1 , this compound enables Suzuki–Miyaura diversification at C‑3 to generate focused libraries of plasma kallikrein and glycolate oxidase inhibitors. Procuring the exact ester ensures IP continuity from hit‑to‑lead through candidate nomination.

Triazole-Sulfone Herbicide Fragment Construction

Employ the compound as the entry point for 1,3‑dimethylpyrazole‑4‑carboxylic acid via sequential methylation/hydrolysis [2]. The bromine at C‑3 is mechanistically essential for the methylboronic acid Suzuki step; no alternative pyrazole‑4‑carboxylate can replicate this conversion without introducing additional protection/deprotection sequences.

Reference Standard for Pyrazole Fragment Libraries

With a well‑characterised consensus LogP (1.35) and TPSA (54.98 Ų) , this compound serves as a reproducible benchmark for calibrating HPLC retention times, logD measurements, and solubility assays in fragment‑based drug discovery, where the 3‑bromo substituent provides a convenient heavy‑atom marker for X‑ray crystallographic detection.

Technical Documentation Hub

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